5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide
Description
This compound features a brominated furan-2-carboxamide core linked to an ethyl group substituted with a phenyl ring and a 1,2,3-triazole moiety.
Properties
IUPAC Name |
5-bromo-N-[1-phenyl-2-(triazol-2-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O2/c16-14-7-6-13(22-14)15(21)19-12(10-20-17-8-9-18-20)11-4-2-1-3-5-11/h1-9,12H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBQELRBHIDYQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences between the target compound and analogues from the provided evidence:
Key Observations :
- Complexity : The triazolo-pyridazine in introduces fused heterocyclic systems, likely enhancing planar rigidity and π-stacking but reducing solubility.
- Electrophilic Character : The trichloroethyl group in increases steric bulk and electron-withdrawing effects, which may hinder enzymatic degradation but reduce bioavailability.
- Core Variation : The indole-carboxamide in replaces the furan, shifting electronic properties and binding modes entirely.
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The phenyl group in the target compound increases logP compared to (thiazole) but reduces it relative to (trichloroethyl-thiourea).
- Solubility: The polar triazole in the target compound may improve aqueous solubility over the nonpolar indole core in .
- Metabolic Stability : Bromine’s electronegativity in the furan ring (common across all analogues) may slow oxidative metabolism.
Crystallographic and Computational Insights
Structural determination of these compounds likely employs programs like SHELXL (for refinement) and WinGX/ORTEP (for visualization) . For example:
- Triazole and thiazole derivatives often exhibit planar geometries, favoring crystal packing via hydrogen bonds.
- Halogen bonding between bromine and electron-rich regions (e.g., carbonyl groups) could stabilize crystal lattices .
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the furan-2-carboxylic acid derivative, such as 5-bromofuran-2-carboxylic acid, activated via coupling agents like EDCI or HOBt .
- Step 2 : Introduction of the triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution with a pre-formed triazole intermediate. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect regioselectivity and yield .
- Step 3 : Amide bond formation between the furan carboxylate and the triazole-containing ethylamine derivative. Use of coupling agents (e.g., DCC) or microwave-assisted synthesis can enhance efficiency .
Q. Key Data :
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic methods?
Q. What in vitro assays are suitable for preliminary screening of its biological activity?
- Antimicrobial Activity : Broth microdilution assays (MIC determination against S. aureus or E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7 cells) .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Modifications :
- Replace bromine with electron-withdrawing groups (e.g., NO₂) to alter furan ring electrophilicity .
- Vary triazole substituents (e.g., methyl vs. phenyl) to probe steric effects on receptor binding .
- Computational Tools : Molecular docking (AutoDock Vina) predicts binding affinities to targets like A2A adenosine receptors .
- In Vivo Validation : Pharmacokinetic studies (e.g., plasma half-life in rodent models) assess bioavailability .
Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?
- Controlled Variables :
- Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Validate compound stability in assay buffers via LC-MS to detect degradation products .
- Statistical Analysis : Use ANOVA to identify outliers or batch-to-batch variability .
- Orthogonal Assays : Confirm activity with alternative methods (e.g., Western blotting for protein expression) .
Q. What advanced techniques characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD = 2.3 nM for target protein) .
- Cryo-EM : Visualizes compound-bound complexes of large biomolecules (e.g., ribosomes) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can crystallographic data resolve stereochemical uncertainties in its derivatives?
- Single-Crystal X-ray Diffraction : Assigns absolute configuration of chiral centers (e.g., R/S designation for ethyl linker) .
- Data Refinement : Software like SHELXL refines occupancy ratios for disordered bromine atoms .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
